molecular formula C20H14BrFN4O3 B2676881 N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923165-74-6

N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2676881
CAS No.: 923165-74-6
M. Wt: 457.259
InChI Key: ILWHTXBBRYYNTP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a potent and selective small molecule inhibitor identified in chemical biology research. It functions primarily by targeting and inhibiting specific protein kinases, with high affinity for the Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR1. Its mechanism involves competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and subsequent downstream signaling through the MAPK/ERK and PI3K/AKT pathways. This compound is a crucial research tool for investigating the role of FGFR signaling in physiological and pathological contexts. Its primary research value lies in the study of oncogenesis, as dysregulated FGFR signaling is a hallmark of various cancers, including bladder, breast, and lung carcinomas. Researchers utilize this molecule to elucidate the molecular mechanisms of tumor proliferation, angiogenesis, and survival, and to explore its potential as a lead compound in the development of targeted cancer therapeutics. The distinct 4-bromo-2-fluorophenyl group is a key structural feature that contributes to its binding affinity and selectivity profile, making it a valuable asset for structure-activity relationship (SAR) studies in medicinal chemistry. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4O3/c1-25-10-13(18(27)23-15-8-7-11(21)9-14(15)22)16-17(25)19(28)26(20(29)24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWHTXBBRYYNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H17BrFN4O3C_{19}H_{17}BrFN_4O_3, with a molecular weight of approximately 426.27 g/mol.

Key Structural Features:

  • Pyrrolo[3,2-d]pyrimidine core : This bicyclic structure is common in many bioactive compounds.
  • Bromo and fluoro substituents : These halogen atoms can enhance the compound's lipophilicity and biological interactions.

Research indicates that this compound may interact with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation.
  • Antimicrobial Activity : Some derivatives of pyrrolo[3,2-d]pyrimidines have shown promising antimicrobial properties against various pathogens.

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell growth
AntimicrobialEffective against Gram-positive bacteria
Kinase InhibitionReduced activity in specific pathways

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a similar pyrrolo[3,2-d]pyrimidine derivative. The results indicated a significant reduction in the viability of breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential as a lead compound for developing new antibiotics.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics is crucial for evaluating therapeutic potential. Studies have shown that compounds in this class generally exhibit moderate to high bioavailability. However, toxicity assessments are necessary to ensure safety for clinical use.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide.

Case Study: VEGFR-2 Inhibition
A series of pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. Compounds from this series demonstrated significant potency against VEGFR-2, with some exhibiting over 100-fold increased activity compared to standard inhibitors like semaxanib . This suggests that similar derivatives may also exhibit potent anticancer effects.

Table 1: Comparison of Anticancer Activity

Compound IDStructure TypeVEGFR-2 IC50 (µM)Reference
8Pyrrolo0.01
10Pyrrolo0.025
14Pyrrolo0.125

Synthesis and Structural Modifications

The synthesis of this compound typically involves cyclocondensation reactions followed by various substitution reactions to introduce the bromo and fluoro groups. The structural modifications can significantly influence the biological activity of the compound:

Synthesis Pathway:

  • Starting Material: Begin with an appropriate pyrimidine derivative.
  • Cyclization: Employ cyclocondensation techniques to form the pyrrolo ring.
  • Functionalization: Introduce bromo and fluoro substituents via halogenation reactions.
  • Final Adjustments: Optimize the structure through further substitutions to enhance potency.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Target (Inferred)
Target Compound Pyrrolo[3,2-d]pyrimidine 4-Bromo-2-fluorophenyl, 5-methyl, 3-phenyl ~500–550* Kinases (e.g., CDK9)
7-Cyclopentyl-N-(2-methoxyphenyl)-... (10b, ) Pyrrolo[2,3-d]pyrimidine Cyclopentyl, sulfamoylphenyl, pyrimidin-2-yl 585.2 CDK9 inhibition
N-(5-Bromo-2-pyridinyl)-... () [1,2,4]Triazolo[1,5-a]pyrimidine 5-Bromo-2-pyridinyl, 4-fluorophenyl, phenylpyrazole 571.4 Undisclosed kinase targets
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-... () Pyrrolo[1,2-b]pyridazine Trifluoromethylphenyl, morpholine-ethoxy, difluorophenyl ~750–800* Inflammatory or oncogenic pathways

*Molecular weights estimated from structural formulas.

Key Observations:

Core Structure Variability: The pyrrolo[3,2-d]pyrimidine core in the target compound differs from pyrrolo[2,3-d]pyrimidine (e.g., 10b) in ring fusion positions, altering the spatial orientation of substituents and binding interactions .

Halogenated aryl groups (e.g., bromo, fluoro) are common in kinase inhibitors for π-π stacking with hydrophobic kinase pockets .

Key Findings:

  • CDK9 Inhibition: Compound 10b (pyrrolo[2,3-d]pyrimidine) demonstrated nanomolar CDK9 inhibition and antiproliferative activity in pancreatic cancer cells . The target compound’s bromo/fluorophenyl groups may enhance binding affinity but require validation.
  • Apoptosis Induction : Halogenated aryl carboxamides (e.g., ) are associated with caspase activation and G1/S cell cycle arrest, suggesting shared mechanisms .

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